molecular formula C16H18N2O3S B2946276 Isopropyl 2-amino-5-(anilinocarbonyl)-4-methylthiophene-3-carboxylate CAS No. 350996-99-5

Isopropyl 2-amino-5-(anilinocarbonyl)-4-methylthiophene-3-carboxylate

Cat. No.: B2946276
CAS No.: 350996-99-5
M. Wt: 318.39
InChI Key: PMYYJDAQOZISTP-UHFFFAOYSA-N
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Description

Isopropyl 2-amino-5-(anilinocarbonyl)-4-methylthiophene-3-carboxylate (CAS: 350996-99-5) is a thiophene-based heterocyclic compound characterized by:

  • Core structure: A 2-aminothiophene ring substituted with a methyl group at position 4 and an anilinocarbonyl (phenyl carbamoyl) group at position 4.
  • Ester group: An isopropyl ester at position 3, distinguishing it from analogs with methyl, ethyl, or propyl esters.
  • Synthetic relevance: Likely synthesized via Gewald thiophene synthesis or nucleophilic acyl substitution, as inferred from related compounds in and .

Properties

IUPAC Name

propan-2-yl 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-9(2)21-16(20)12-10(3)13(22-14(12)17)15(19)18-11-7-5-4-6-8-11/h4-9H,17H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYYJDAQOZISTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC(C)C)N)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 2-amino-5-(anilinocarbonyl)-4-methylthiophene-3-carboxylate typically involves multiple steps, starting with the formation of the thiophene ring. One common approach is the reaction of appropriate thiophene precursors with anilinocarbonyl derivatives under controlled conditions. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Isopropyl 2-amino-5-(anilinocarbonyl)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines.

Scientific Research Applications

Isopropyl 2-amino-5-(anilinocarbonyl)-4-methylthiophene-3-carboxylate has several scientific research applications:

  • Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound may serve as a probe or inhibitor in biochemical studies.

  • Industry: It may be used in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which Isopropyl 2-amino-5-(anilinocarbonyl)-4-methylthiophene-3-carboxylate exerts its effects depends on its molecular targets and pathways. For example, in biochemical studies, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biological processes.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs and their differentiating features:

Compound Name Ester Group Substituent at Position 5 Molecular Formula Molecular Weight CAS Number Source
Isopropyl 2-amino-5-(anilinocarbonyl)-4-methylthiophene-3-carboxylate Isopropyl Anilinocarbonyl (C₆H₅NHCO-) C₁₆H₁₈N₂O₃S 334.39 350996-99-5
Ethyl 2-amino-5-(anilinocarbonyl)-4-methyl-3-thiophenecarboxylate Ethyl Anilinocarbonyl C₁₅H₁₆N₂O₃S 304.37 43028-57-5
Methyl 2-amino-4-[(2,4-dimethylphenyl)carbamoyl]-5-methyl-3-thiophenecarboxylate Methyl 2,4-Dimethylphenylcarbamoyl C₁₇H₁₉N₂O₃S 340.41 Not provided
Propyl 4-(4-chlorophenyl)-2-(isonicotinoylamino)-5-methylthiophene-3-carboxylate Propyl 4-Chlorophenyl and isonicotinoylamino C₂₁H₁₉ClN₂O₃S 414.91 445006-75-7
Ethyl 2-amino-5-[(4-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate Ethyl 4-Chlorophenylcarbamoyl C₁₅H₁₅ClN₂O₃S 338.81 Not provided

Key Observations :

  • Substituents: Anilinocarbonyl (phenyl carbamoyl) in the target compound provides a planar aromatic moiety, favoring π-π interactions in receptor binding. Halogenated analogs (e.g., 4-chlorophenyl in ) introduce electron-withdrawing effects, which may enhance stability or bioactivity .

Physicochemical Properties

Property Target Compound Ethyl Analog () Methyl Analog ()
Melting Point Not reported 234–236°C 234–236°C
Solubility Likely low in water Low in water Low in water
IR Spectral Features NH: ~3300 cm⁻¹; C=O: ~1640 cm⁻¹ NH: 3361, 3316 cm⁻¹; C=O: 1628 cm⁻¹ Similar to ethyl analog
NMR Signals (δ ppm) Isopropyl CH₃: ~1.2; CH: ~5.0 Ethyl CH₂: ~4.2; CH₃: ~1.3 Methyl CH₃: ~2.1–2.4

Notes:

  • The isopropyl group’s branched structure lowers melting points compared to linear esters like ethyl or propyl.
  • Increased lipophilicity from the isopropyl group may improve bioavailability but reduce aqueous solubility .

Biological Activity

Isopropyl 2-amino-5-(anilinocarbonyl)-4-methylthiophene-3-carboxylate (CAS Number: 350996-99-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and a comparative analysis of its effects.

  • Chemical Formula : C₁₆H₁₈N₂O₃S
  • Molecular Weight : 302.39 g/mol
  • MDL Number : MFCD01993622

Inhibition of Cyclin-Dependent Kinases

Research indicates that compounds structurally similar to this compound can act as inhibitors of CDKs. For instance, a study reported an equipotent inhibitor of CDK5 and CDK2/cyclin E with an IC50 value around 320 nM, suggesting that modifications to the thienyl scaffold can lead to enhanced inhibitory activity against these kinases .

Biological Activity Data

The following table summarizes the biological activities observed for this compound and related compounds:

Activity Target IC50 (nM) Reference
Inhibition of CDK2Cyclin-dependent kinase 2~320
Inhibition of CDK5Cyclin-dependent kinase 5~320
Antiproliferative effectsVarious cancer cell linesTBDTBD

Case Studies and Research Findings

  • Anticancer Activity : Preliminary studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects in various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the inhibition of key cell cycle regulators.
  • Structure-Activity Relationship (SAR) : Research into the SAR of thienyl derivatives has shown that modifications to the anilinocarbonyl group can significantly influence potency and selectivity for various biological targets. This highlights the importance of structural optimization in developing effective therapeutic agents.
  • Pharmacokinetics and Toxicology : While specific pharmacokinetic data for this compound are not extensively documented, related compounds have demonstrated favorable absorption characteristics and moderate toxicity profiles, indicating potential for further development in clinical applications.

Q & A

Q. What synthetic routes are commonly employed for the preparation of isopropyl 2-amino-5-(anilinocarbonyl)-4-methylthiophene-3-carboxylate?

  • Methodological Answer : The synthesis of thiophene carboxylate derivatives typically involves multi-step reactions, including cyclization, amidation, and esterification. For example, analogous compounds like ethyl 2-amino-4-(substituted phenyl)thiophene-3-carboxylates are synthesized via Gewald reactions, where ketones or aldehydes react with cyanoacetates and sulfur in the presence of a base . Adapting this, the target compound may require:

Cyclization : Formation of the thiophene ring using a substituted acetylacetone derivative, ammonium acetate, and elemental sulfur.

Amidation : Introduction of the anilinocarbonyl group via coupling agents (e.g., EDC/HOBt) under inert conditions.

Esterification : Replacement of the ethyl group with isopropyl using isopropanol and acid catalysis.
Characterization should include NMR (¹H/¹³C), IR, and mass spectrometry to confirm regiochemistry and functional groups .

Q. What standard characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR can resolve the amino (δ 5.0–6.0 ppm, broad) and anilinocarbonyl protons (δ 7.2–8.0 ppm aromatic signals). ¹³C NMR confirms ester carbonyls (~165–170 ppm) and thiophene carbons .
  • IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch), 1700 cm⁻¹ (ester C=O), and 1650 cm⁻¹ (amide C=O) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and fragmentation patterns.
  • Elemental Analysis : Microanalysis (C, H, N, S) ensures purity (>95%) .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer : Based on structurally similar thiophene derivatives:
  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles. Use fume hoods to avoid inhalation (respiratory toxicity noted in analogs) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent dispersion .
  • Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the anilinocarbonyl moiety during synthesis?

  • Methodological Answer :
  • Coupling Agent Screening : Test carbodiimides (EDC/DCC) vs. uronium salts (HATU/HBTU) in anhydrous DMF or THF. Monitor yields via HPLC .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance amidation efficiency but may require post-reaction dialysis for purification.
  • Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate acyl transfer.
  • Temperature Control : Maintain 0–5°C during coupling to minimize side reactions (e.g., ester hydrolysis) .

Q. How should researchers address contradictory spectral data (e.g., unexpected splitting in NMR) for this compound?

  • Methodological Answer :
  • Variable Temperature NMR : Perform experiments at 25°C and 50°C to assess dynamic effects (e.g., hindered rotation of the anilinocarbonyl group) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously.
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ADF) .
  • Alternative Characterization : X-ray crystallography (if crystals are obtainable) to confirm spatial arrangement .

Q. What strategies are recommended for assessing the compound’s ecological impact in preclinical studies?

  • Methodological Answer :
  • Biodegradability Testing : Use OECD 301F (manometric respirometry) to measure microbial degradation in aqueous systems .
  • Ecotoxicology Assays :
  • Daphnia magna Acute Toxicity : 48-hour EC₅₀ determination.
  • Algal Growth Inhibition : 72-hour exposure to assess effects on Pseudokirchneriella subcapitata.
  • Bioaccumulation Potential : Calculate logP (experimental or via software like EPI Suite); values >3.0 indicate high bioaccumulation risk .

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